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molecular formula C7H5ClFNO B1350729 3-Chloro-5-fluorobenzamide CAS No. 874781-06-3

3-Chloro-5-fluorobenzamide

Cat. No. B1350729
M. Wt: 173.57 g/mol
InChI Key: HPEPVQWUBBPJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098466

Procedure details

A mixture of sulfuric acid (500 ml) and water (100 ml) is heated to 95° and 3-chloro-5-fluorobenzonitrile (94.8 gms) added. After 4 hours the mixture is cooled and poured over ice and water added to make 3.6 L. In 1.2 L portions the mixture is filtered, the solid rinsed with hexane and the aqueous rinsed with hexane (4×120 ml) then extracted with ethyl acetate (2×100 ml). The solid and the ethyl acetate extracts were combined, dried over magnesium sulfate and stripped to give 3-chloro-5-fluorobenzamide as a white solid.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[C:10]#[N:11]>O>[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[C:10]([NH2:11])=[O:2]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
94.8 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 95°
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the mixture is cooled
Duration
4 h
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
In 1.2 L portions the mixture is filtered
WASH
Type
WASH
Details
the solid rinsed with hexane
WASH
Type
WASH
Details
the aqueous rinsed with hexane (4×120 ml)
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)N)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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